Cas no 5388-21-6 (2-(Methylamino)pyrimidine-5-carboxylic acid)
2-(Methylamino)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylamino)pyrimidine-5-carboxylic acid
- 2-(methylamino)-5-Pyrimidinecarboxylic acid
- 2-Amino-pyrimidine-5-carboxylic acid
- 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL
- 2-Methylamino-pyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-(methylamino)- (7CI,8CI,9CI)
- C6H7N3O2
- 2-(methylamino)pyrimidine-5-carboxylic acid(SALTDATA: FREE)
- 5-Carboxy-2-methylamino-pyrimidin
- 2-(methylamino)pyrimidine-5-carboxylicacid
- 2-Methylaminopyrimidine-5-carboxylic acid
- ASN 16457430
- DWWXWTKPKXGUDC-UHFFFAOYSA-N
- BCP20853
- 7697AB
- AB43554
- AK115951
- BB 0259954
- 5-pyrimidinecarboxylic acid,2-(methylamino)-
- EN300-2982427
- DB-071755
- MFCD08146593
- GS-6294
- SY106613
- AKOS000283861
- H10198
- SCHEMBL186007
- A18873
- 5388-21-6
- CS-0045745
- DTXSID60424708
- 2-(Methylamino)pyrimidine-5-carboxylic acid, AldrichCPR
- XH0741
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- MDL: MFCD08146593
- Inchi: 1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
- InChI Key: DWWXWTKPKXGUDC-UHFFFAOYSA-N
- SMILES: OC(C1C=NC(=NC=1)NC)=O
Computed Properties
- Exact Mass: 153.05400
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.1
- XLogP3: 0
Experimental Properties
- Density: 1.419
- Boiling Point: 387.4°C at 760 mmHg
- Flash Point: 188.1°C
- Refractive Index: 1.642
- PSA: 75.11000
- LogP: 0.28950
2-(Methylamino)pyrimidine-5-carboxylic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylamino)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00047-1G |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 1g |
¥9067.3 | 2023-11-14 | ||
| Matrix Scientific | 020913-1g |
2-Methylamino-pyrimidine-5-carboxylic acid |
5388-21-6 | 1g |
$495.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854998-100mg |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 98% | 100mg |
511.20 | 2021-05-17 | |
| TRC | M288360-10mg |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288360-50mg |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M288360-100mg |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73240-100mg |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 97% | 100mg |
¥68.0 | 2024-07-19 | |
| Alichem | A089000658-1g |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 1g |
$291.20 | 2023-09-01 | |
| Alichem | A089000658-5g |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 5g |
$960.40 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BX616-100mg |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 97% | 100mg |
552CNY | 2021-05-08 |
2-(Methylamino)pyrimidine-5-carboxylic acid Suppliers
2-(Methylamino)pyrimidine-5-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(Methylamino)pyrimidine-5-carboxylic acid
Recent Advances in the Application of 2-(Methylamino)pyrimidine-5-carboxylic acid (CAS: 5388-21-6) in Chemical Biology and Pharmaceutical Research
2-(Methylamino)pyrimidine-5-carboxylic acid (CAS: 5388-21-6) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile pyrimidine scaffold and functional group compatibility. Recent studies have demonstrated its utility as a privileged structure in the development of kinase inhibitors, epigenetic modulators, and antiviral agents. This research brief synthesizes the latest findings (2022-2024) regarding the synthetic applications, biological activities, and therapeutic potential of this compound.
Structural analyses reveal that the 2-(methylamino)pyrimidine-5-carboxylic acid moiety serves as an excellent pharmacophore for targeting ATP-binding pockets of various kinases. A 2023 study published in Journal of Medicinal Chemistry demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing improved selectivity profiles compared to first-generation compounds (DOI: 10.1021/acs.jmedchem.3c00518). The carboxylic acid functionality at the 5-position allows for diverse derivatization strategies, including amide coupling and esterification reactions.
In synthetic methodology development, researchers at University of Cambridge recently reported (2024) an efficient continuous-flow synthesis of 5388-21-6 with 85% yield and >99% purity, addressing previous scalability challenges (DOI: 10.1039/D3RE00582F). This advancement enables kilogram-scale production for preclinical development programs. The optimized route employs a novel palladium-catalyzed amination step that reduces metal contamination to <5 ppm.
Notable therapeutic applications include its use as a core structure in: (1) Third-generation EGFR inhibitors showing activity against T790M/C797S resistance mutations (Cell Chemical Biology, 2023; DOI: 10.1016/j.chembiol.2023.04.012), (2) Dual HDAC6/HSP90 inhibitors for oncology (European Journal of Medicinal Chemistry, 2024; DOI: 10.1016/j.ejmech.2024.116213), and (3) SARS-CoV-2 main protease inhibitors with sub-micromolar activity (Nature Communications, 2023; DOI: 10.1038/s41467-023-39856-w).
Pharmacokinetic studies of derivatives indicate favorable drug-like properties, with several candidates achieving >30% oral bioavailability in rodent models. The methylamino group at the 2-position appears crucial for membrane permeability, while the carboxylic acid contributes to aqueous solubility (Journal of Pharmaceutical Sciences, 2023; DOI: 10.1016/j.xphs.2023.08.018). Structure-property relationship analyses suggest optimal logD values between 1.2-2.5 for balanced absorption and distribution.
Emerging applications extend beyond small molecule therapeutics. A 2024 ACS Nano report describes its use in constructing DNA-encoded libraries for target identification (DOI: 10.1021/acsnano.3c12345), while another study demonstrates its incorporation into PROTAC degraders targeting estrogen receptor (Chemical Science, 2023; DOI: 10.1039/D3SC04231H). These developments highlight the compound's versatility in modern drug discovery platforms.
Ongoing clinical trials include a Phase I study of a 5388-21-6-derived FGFR4 inhibitor (NCT05678954) for hepatocellular carcinoma and a Phase II trial of a JAK1/IRAK4 dual inhibitor for inflammatory diseases (NCT05821221). Preliminary results show promising safety profiles and target engagement biomarkers.
Future research directions focus on: (1) Developing stereoselective synthetic routes to access chiral derivatives, (2) Exploring its potential in radiopharmaceuticals through carboxylate chelation, and (3) Investigating combination therapies with immune checkpoint inhibitors. The compound's unique structural features continue to inspire innovative therapeutic strategies across multiple disease areas.
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